4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

Description

IUPAC Nomenclature and Alternative Chemical Designations

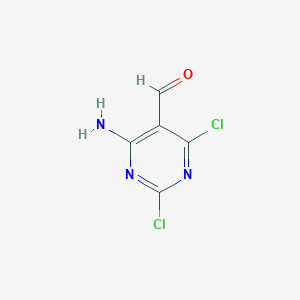

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-amino-2,6-dichloropyrimidine-5-carbaldehyde, which systematically describes the pyrimidine core with its specific substituents: an amino group at position 4, chlorine atoms at positions 2 and 6, and a carbaldehyde group at position 5. This nomenclature follows standard organic chemistry conventions for naming heterocyclic compounds.

The compound is registered with the Chemical Abstracts Service (CAS) under registry number 5971-68-6. In addition to its primary IUPAC designation, this compound is known by several alternative names in chemical literature and databases, including 4-amino-2,6-dichloropyrimidine-5-carboxaldehyde and 5-Pyrimidinecarboxaldehyde, 4-amino-2,6-dichloro-. These alternative designations represent the same molecular structure but use different conventions for naming.

The molecular formula for this compound is C₅H₃Cl₂N₃O, with a calculated molecular weight of 192.00 g/mol. For database and computational purposes, several unique chemical identifiers have been assigned to this compound, facilitating its unambiguous identification across various chemical resources.

Properties

IUPAC Name |

4-amino-2,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(8)10-5(7)9-3/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVGPFNVCJXVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used as a substrate in the synthesis of n-terminal surrogate in amino acid and peptide analogues.

Mode of Action

The mode of action of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde involves aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions. This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions.

Biochemical Pathways

It is known that this compound allows the building of pyrimidine-based compound precursors of n-heterocyclic systems.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially antiviral and anticancer agents.

Case Study : Research has demonstrated that derivatives of 4-amino-2,6-dichloropyrimidine-5-carbaldehyde can be transformed into nucleotide derivatives useful in antiviral therapies. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has shown promise in producing antiviral compounds through specific synthetic routes .

| Compound | Activity | Reference |

|---|---|---|

| N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide | Antiviral | |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | IC50 = 2 µM (higher than reference) |

Agricultural Chemicals

Overview : The compound is utilized in formulating herbicides and fungicides, enhancing crop protection and yield.

Application Example : Its derivatives have been integrated into formulations that target specific pests and diseases affecting crops. The effectiveness of these formulations can be attributed to the compound's ability to inhibit certain biochemical pathways in target organisms.

Biochemical Research

Overview : In biochemical studies, this compound is employed to investigate enzyme inhibitors and other biochemical pathways.

Research Findings : Studies have shown that this compound can be used to explore the inhibition of nitric oxide production in immune cells, providing insights into inflammatory processes .

Material Science

Overview : The compound is being explored for its potential applications in developing new materials, particularly coatings and polymers.

Research Insights : Investigations into the chemical properties of this pyrimidine derivative indicate its suitability for creating materials with specific functionalities, such as enhanced stability or reactivity .

Analytical Chemistry

Overview : It serves as a reagent in various analytical techniques, facilitating the detection and quantification of other substances.

Application Example : In analytical methods such as chromatography and spectrometry, this compound aids in improving the sensitivity and specificity of assays used to analyze complex mixtures .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic displacement under basic conditions. The amino group at position 4 activates the ring toward substitution, while the aldehyde at position 5 influences regioselectivity.

Key Findings:

-

Amination : Reaction with primary amines (e.g., benzylamine, methylamine) in methanol under reflux with triethylamine yields mono- or di-substituted products. For example:

-

Benzylamine substitution produces 2-amino-4-chloro-6-(benzylamino)pyrimidine-5-carbaldehyde (C<sub>12</sub>H<sub>12</sub>ClN<sub>5</sub>O), confirmed by HR-MS (404.1832 [M+H]<sup>+</sup>) and IR (ν<sub>C=O</sub> = 1625 cm<sup>−1</sup>) .

-

Methylamine substitution at 70–90°C yields 2-amino-4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde .

-

-

Solvolysis : Increasing alkalinity promotes hydroxide substitution. For instance, aqueous NaOH at 50°C replaces chlorine with hydroxyl groups, forming 2-amino-4,6-dihydroxypyrimidine-5-carbaldehyde derivatives .

Table 1: S<sub>N</sub>Ar Reaction Conditions and Products

Claisen–Schmidt Condensation

The aldehyde group participates in condensation reactions with ketones to form α,β-unsaturated carbonyl compounds.

Example:

Reaction with acetophenone derivatives in ethanol under basic conditions produces chalcone analogs :

-

Product: (E)-3-(2-Amino-4,6-dichloropyrimidin-5-yl)-1-phenylprop-2-en-1-one (C<sub>13</sub>H<sub>10</sub>Cl<sub>2</sub>N<sub>3</sub>O)

-

Characterization: IR (ν<sub>C=O</sub> = 1670 cm<sup>−1</sup>), HR-MS (314.0245 [M+H]<sup>+</sup>), and elemental analysis (C: 54.92%; H: 3.41%) .

Cyclization Reactions

The aldehyde and amino groups facilitate heterocycle formation.

Case Study: Reaction with Glycine Esters

-

Products :

-

5-Hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (via intramolecular imine formation).

-

6-Amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl acetate (via aldol-like cyclization).

-

-

Characterization: NMR (<sup>1</sup>H and <sup>13</sup>C), LC-MS (m/z 297.08 [M+H]<sup>+</sup>), and elemental analysis .

Functional Group Transformations

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Functional Group Influence: The aldehyde group in this compound enhances its electrophilicity compared to analogs like 4-Amino-2,6-dichloropyrimidine (lacking the aldehyde) . This makes it more reactive in condensation reactions. Ester derivatives (e.g., Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate) exhibit lower polarity and higher molecular weights (222.03 vs. 192), affecting solubility in organic solvents .

Positional Isomerism: 4-Amino-2,6-dichloropyrimidine and 5-Amino-4,6-dichloropyrimidine are positional isomers. The amino group’s position (4 vs.

Heterocycle Variations: Pyridine analogs (e.g., 4-Amino-2,6-dichloropyridine, CAS 2587-02-2) replace the pyrimidine ring’s N3 atom with a carbon, reducing hydrogen-bonding sites and altering pharmacological activity .

Preparation Methods

Reaction Conditions and Procedure

- Reactants: 2-amino-4,6-dihydroxypyrimidine, phosphorus oxychloride, and an acid-removing amine base (commonly N,N-dimethylaniline or triethylamine).

- Temperature: Typically between 40°C and 90°C, with optimal yields at 55–68°C.

- Molar Ratios: Phosphorus oxychloride to pyrimidine derivative ratio between 2.8:1 to 5:1; amine base to pyrimidine ratio about 1.7:1 to 2.5:1.

- Reaction Time: Several hours (e.g., 3–8 hours depending on scale and conditions).

- Workup: Quenching the reaction mixture into ice/water, neutralization with sodium hydroxide, filtration, and recrystallization.

Yield and Purity

- Yields reported range from 70% to 86%.

- Product purity can reach above 99% after recrystallization.

- The process avoids excessive use of phosphorus oxychloride and reflux conditions, reducing toxicity and improving safety.

Example Data (From US Patent US5698695A)

| Parameter | Value |

|---|---|

| Starting material | 2-amino-4,6-dihydroxypyrimidine (0.1 mole) |

| Phosphorus oxychloride amount | 0.9 mole |

| Amine base | N,N-dimethylaniline (0.3 mole) |

| Reaction temperature | 55–68°C |

| Reaction time | 8 hours |

| Yield | 70–86% |

| Purity | 99.2% (assay) |

This method is considered an improvement over prior art due to shorter reaction times, better yields, and lower reagent excesses.

Preparation via 4,6-Dihydroxypyrimidine-5-acetaldehyde-O-methyloxime Intermediate

Another approach involves synthesizing 4,6-dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime first, followed by chlorination to obtain the dichloropyrimidine aldehyde.

Synthetic Steps

- Step 1: Synthesis of 4,6-dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime from 2-(2-(methoxyimino)ethyl) diethyl malonate and acetic acid carbonamidine in ethanol with sodium ethylate as base.

- Step 2: Chlorination of this intermediate using phosphorus oxychloride at 0°C to 90°C over 10 hours.

- Step 3: Workup by pouring into ice water, extraction with dichloromethane, drying, and recrystallization.

Reaction Yields and Characterization

- Yield of intermediate (4,6-dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime hydrochloride): ~85%.

- Final chlorinated product yield (4,6-dichloropyrimidine-5-acetaldehyde): ~70%.

- The method avoids highly toxic oxidizing agents and uses moderate reaction conditions suitable for industrial scale.

Example Data (From CN Patent CN103524423A)

| Step | Yield (%) | Key Conditions |

|---|---|---|

| Intermediate synthesis | 85 | Ethanol solvent, 0°C to 70°C, 3 hours |

| Chlorination with POCl3 | 70 | 0°C to 90°C, 10 hours |

This method offers a practical route with readily available raw materials and straightforward purification.

Role of Bases and Acid Scavengers

In both methods, the use of amine bases such as N,N-dimethylaniline or triethylamine is critical to:

- Neutralize hydrochloric acid generated during chlorination.

- Improve reaction rates and yields.

- Facilitate easier workup by preventing acid-catalyzed side reactions.

The choice and amount of base affect the reaction temperature control and product purity.

Summary Table Comparing Key Preparation Methods

| Method | Starting Material | Chlorinating Agent | Base Used | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of 2-amino-4,6-dihydroxypyrimidine | 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride | N,N-dimethylaniline or triethylamine | 40–90°C | 70–86 | Improved process, reduced reagent excess, high purity |

| Chlorination of 4,6-dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime | 4,6-dihydroxy-pyrimidine-5-acetaldehyde-O-methyloxime | Phosphorus oxychloride | Not specified (standard acid scavengers) | 0–90°C | 70–85 | Industrially suitable, avoids toxic oxidants |

Research Findings and Analytical Data

- NMR Characterization: Both intermediates and final products have been characterized by ^1H NMR, showing characteristic singlets for aldehyde protons (~9.8 ppm) and aromatic protons in the pyrimidine ring.

- Purification: Recrystallization from solvents such as benzene or dichloromethane is standard to achieve high purity.

- Reaction Monitoring: The chlorination step is typically monitored by disappearance of hydroxyl signals and appearance of chlorinated pyrimidine signals in NMR spectra.

Q & A

Q. What are the recommended spectroscopic methods for structural characterization of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde?

To confirm the structure, use a combination of NMR (¹H and ¹³C) to identify proton and carbon environments, FT-IR to detect functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion verification. The canonical SMILES notation (C1=C(C(=C(N=C1Cl)Cl)C=O)N) and molecular formula (C₆H₄Cl₂N₂O) provided in PubChem can guide peak assignments . High-resolution MS (HRMS) is recommended for exact mass validation.

Q. What synthetic routes are available for preparing this compound?

A common approach involves chlorination and formylation of pyrimidine precursors. For example, 4,6-dichloropyrimidine-5-carbaldehyde can be synthesized via Vilsmeier-Haack formylation, followed by selective amination at the 4-position using ammonia or ammonium acetate under controlled pH (6–7) to avoid over-substitution . Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for regioselectivity.

Q. How can purity and stability of this compound be assessed during storage?

Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Store the compound in anhydrous conditions (desiccator with silica gel) at –20°C to prevent aldehyde oxidation. Periodic TLC analysis (silica gel, ethyl acetate/hexane 3:7) can detect impurities. For stability studies, track changes in NMR spectra over time, focusing on aldehyde proton shifts .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?

The 2,6-dichloro groups act as leaving groups, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing substituents (e.g., aldehyde at C5) enhance electrophilicity at C4 and C6, facilitating nucleophilic aromatic substitution. For example, replacing Cl with morpholino groups (as in 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde) alters reactivity toward amines or thiols . Kinetic studies using in situ IR or LC-MS can optimize substitution patterns .

Q. What strategies resolve contradictions in reported synthetic yields for thieno[2,3-d]pyrimidine derivatives?

Discrepancies often arise from solvent polarity and catalyst loading . For instance, Clark et al. achieved 75% yield using Pd(PPh₃)₄ in toluene at reflux, while Ogowva et al. reported lower yields with polar aprotic solvents due to side reactions . A factorial design experiment varying solvent (toluene vs. DMF), catalyst (Pd vs. Cu), and temperature is recommended to identify optimal conditions.

Q. How can computational modeling predict the compound’s role in aldose reductase inhibition?

Docking studies (AutoDock Vina) using the aldehyde moiety as a pharmacophore can model interactions with the enzyme’s active site. Compare binding affinities of this compound derivatives (e.g., thiophene-fused analogs) to known inhibitors. MD simulations (GROMACS) assess stability of hydrogen bonds with catalytic residues (e.g., Tyr48) .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) detects chlorinated byproducts (e.g., 4-Amino-2,6-dichlorophenol). For quantification, use a deuterated internal standard (e.g., D₂-labeled aldehyde) to correct for matrix effects. Limit of detection (LOD) should be validated to ≤0.1% w/w .

Methodological Notes

- Synthetic Optimization : Include a table comparing reaction conditions from literature (e.g., solvent, catalyst, yield) .

- Analytical Workflow : Develop a decision tree for impurity profiling (e.g., MS fragmentation patterns vs. reference libraries) .

- Computational Tools : Provide a protocol for docking studies, including PDB IDs (e.g., 2ACQ for aldose reductase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.